2-Carboxy-7-chloro-4-methylthioquinoline
Description
2-Carboxy-7-chloro-4-methylthioquinoline is a quinoline derivative characterized by three distinct substituents: a carboxylic acid group at position 2, a chlorine atom at position 7, and a methylthio (-SCH₃) group at position 3. The molecular formula is C₁₂H₉ClNO₂S, with a molecular weight of 282.72 g/mol. Quinoline derivatives are widely studied for their pharmacological and material science applications due to their aromatic heterocyclic structure, which allows for diverse functionalization.
Properties
Molecular Formula |
C11H8ClNO2S |
|---|---|
Molecular Weight |
253.71 g/mol |
IUPAC Name |
7-chloro-4-methylsulfanylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO2S/c1-16-10-5-9(11(14)15)13-8-4-6(12)2-3-7(8)10/h2-5H,1H3,(H,14,15) |
InChI Key |
SXPPMKHUIBEITK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=NC2=C1C=CC(=C2)Cl)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline derivatives vary significantly in pharmacological and chemical properties based on substituent type, position, and molecular conformation. Below is a detailed comparison of 2-Carboxy-7-chloro-4-methylthioquinoline with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
In contrast, methylthio at position 4 provides electron-donating properties, which may enhance aromatic π-π stacking interactions . Compounds like 2-Chloro-4-methyl-7-(methylthio)quinoline lack a carboxy group, reducing solubility but increasing lipophilicity, making them more suitable for hydrophobic environments .
Biological Activity: Hydroxychloroquine’s 4-position amine substituent enables lysosomal accumulation, critical for its antimalarial and autoimmune applications.
Structural Rigidity vs. Flexibility: Tetrahydroquinolines (e.g., (4R)-4-(Biphenyl-4-yl)-7-chloro-1,2,3,4-tetrahydroquinoline) exhibit a half-chair conformation with axial biphenyl groups, enhancing crystal packing via N–H···Cl hydrogen bonds.
Solubility and Reactivity: The carboxy group in this compound improves aqueous solubility compared to methyl-substituted analogs, facilitating its use in solution-phase reactions. Conversely, 4-hydroxy-2-methylquinoline-7-carboxylic acid has two ionizable groups (carboxy and hydroxy), further increasing polarity and acidity .
Research Implications and Gaps
- Crystallographic Data: Structural data for the target compound are absent in the evidence, unlike tetrahydroquinoline derivatives, which have well-documented crystal packing behaviors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
